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Hydrazine, 2-furanyl-

Cat. No.: B13857526
M. Wt: 98.10 g/mol
InChI Key: VMRFHNHXJQAPQR-UHFFFAOYSA-N
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Description

Hydrazine, 2-furanyl- ( 329206-68-0) is a chemical compound with the molecular formula C4H6N2O and a molecular weight of 98.10 g/mol. It serves as a versatile chemical building block and intermediate in organic synthesis and pharmaceutical research. Derivatives of this furanyl hydrazine scaffold have demonstrated significant research value in medicinal chemistry, particularly in the development of novel therapeutic agents. For instance, structurally related 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle . In these studies, optimized inhibitors exhibited enzymatic IC50 values in the low micromolar range (e.g., 1.55-1.57 μM), demonstrating the potential of this chemical class in antiviral drug discovery . Furthermore, similar furanyl hydrazine derivatives have shown promising anti-infectious activities in other research, including potent activity against Mycobacterium tuberculosis and notable antileishmanial effects, with one compound reporting an IC50 of 0.3 μM against Leishmania donovani intramacrophage amastigotes . The furan ring contributes to the compound's aromaticity and potential for molecular interactions, making it a valuable scaffold for constructing more complex molecules for biological evaluation. This product is intended for research purposes as a synthetic intermediate or building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B13857526 Hydrazine, 2-furanyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

furan-2-ylhydrazine

InChI

InChI=1S/C4H6N2O/c5-6-4-2-1-3-7-4/h1-3,6H,5H2

InChI Key

VMRFHNHXJQAPQR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)NN

Origin of Product

United States

Synthetic Methodologies for Hydrazine, 2 Furanyl and Its Precursors

Historical Development of Hydrazine (B178648), 2-furanyl- Synthesis Routes

The history of hydrazide synthesis dates back to the late 19th century, with the first preparation of simple formic and acetic acid hydrazides in 1895. mdpi.com Early methods for producing hydrazine derivatives often involved the chemical reduction of corresponding nitrosamines. google.com A common historical procedure utilized zinc and acetic acid as the reducing agent, though this method was limited in yield and could lead to further reduction to secondary amines and ammonia (B1221849) if stronger agents were used. google.com

By the mid-20th century, the synthesis of more complex hydrazines was established. A 1959 patent, for instance, detailed the nitration of N-(2-furyl) alkylidene hydrazine compounds, indicating that the base structures were accessible. google.com The foundational reaction for creating these starting materials was the well-known condensation of a hydrazine compound with an aldehyde, such as furfural (B47365). google.com These early routes laid the groundwork for the more refined and varied synthetic strategies that would follow.

Classical Approaches to the Synthesis of Hydrazine, 2-furanyl-

Classical synthetic routes to 2-furanyl hydrazine derivatives, particularly the key precursor 2-Furoic acid hydrazide, primarily rely on straightforward condensation reactions.

The most prevalent and traditional method involves the reaction of a 2-furoic acid ester, typically ethyl 2-furoate, with hydrazine hydrate (B1144303). mdpi.comnih.gov This nucleophilic acyl substitution reaction is generally performed in an alcohol solvent, such as ethanol. One study noted that while 2-Furoic hydrazide is a crystalline solid, it can sometimes form as a liquid that crystallizes slowly over a long period. nih.gov A similar classical approach involves the use of acyl chlorides reacting with hydrazine. mdpi.com

Another fundamental classical reaction is the formation of hydrazones, which are derivatives formed from hydrazines. This involves the condensation of a hydrazine or hydrazide with a ketone or aldehyde. researchgate.net The reaction is typically acid-catalyzed and conducted under reflux in a solvent like ethanol. mdpi.comnih.gov For example, specific protocols for synthesizing hydrazones from α-keto-esters involve using hydrazine hydrate in either a mixture of acetic acid and water or with benzoic acid as a catalyst in tetrahydrofuran (B95107) (THF). nih.gov

Modern and Green Chemistry Principles in Hydrazine, 2-furanyl- Synthesis

In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic methods. These modern approaches aim to reduce solvent use, energy consumption, and waste generation.

Mechanochemistry: A significant advancement is the use of mechanochemistry, or solvent-free ball milling, for the synthesis of hydrazones from furanyl aldehydes and hydrazides. mdpi.com This technique can produce quantitative yields without the need for bulk solvents. Studies have compared the efficiency of different apparatuses, such as mixer mills and planetary ball mills, in achieving high conversion rates in shorter times. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating these reactions. A solvent-free, one-pot method for preparing hydrazides directly from carboxylic acids and hydrazine hydrate under microwave irradiation has proven superior to conventional heating. researchgate.net This method significantly reduces reaction times from hours to minutes. researchgate.net

The following table summarizes a comparison between conventional and microwave-assisted synthesis for 2-Furoic acid hydrazide. researchgate.net

MethodReaction Time (min)Yield (%)
Conventional54063
Microwave-Assisted9.080

Catalyst- and Solvent-Free Conditions: Researchers have also developed methods that eliminate the need for both solvents and catalysts. One such approach is the solid-state melt reaction of 2-Furoic hydrazide with aromatic aldehydes at elevated temperatures (e.g., 120 °C), which proceeds rapidly to form N-acylhydrazones. researchgate.net One-pot syntheses of complex heterocyclic systems like pyranopyrazoles have also been achieved under solvent-free conditions by reacting hydrazine hydrate, furfural, and other components. mdpi.com

Catalytic Strategies in the Formation of Hydrazine, 2-furanyl-

Catalysis offers a powerful means to enhance the efficiency, selectivity, and scope of reactions leading to 2-furanyl hydrazine derivatives.

Catalytic Hydrogenation: An established method for producing hydrazines is the catalytic hydrogenation of nitrosamines. This process typically employs a Group VIII metal catalyst, such as palladium, platinum, or nickel, on a support like carbon. google.com More recently, nickel-catalyzed asymmetric hydrogenation has been developed to produce chiral cyclic hydrazines from N-acyl hydrazones with high enantioselectivity. acs.org

Catalytic C-N Bond Formation: Modern cross-coupling reactions provide direct routes to aryl hydrazides. Methods using copper(I) iodide or nickel(II) complexes as catalysts enable the coupling of aryl halides with hydrazides. organic-chemistry.org These reactions offer excellent functional group tolerance. organic-chemistry.org

Other Catalytic Approaches:

Acid Catalysis: Simple acid catalysis remains effective, for instance, in accelerating the formation of hydrazones from (Furan-2-ylmethyl)hydrazine, resulting in high yields (92%).

Ruthenium Catalysis: Ruthenium complexes have been used to catalyze the alkylation of acyl hydrazides using alcohols as the alkylating agents through a "borrowing hydrogen" strategy. organic-chemistry.org

Precursor Synthesis: Homogeneous catalysts, including various ruthenium, iridium, and palladium complexes, are instrumental in the selective hydrogenation of furfural to produce furfuryl alcohol, a key precursor for (Furan-2-ylmethyl)hydrazine. mdpi.com

Total Synthesis and Semisynthesis Strategies for Hydrazine, 2-furanyl- Analogues

The 2-furanyl hydrazine moiety serves as a critical building block in the total synthesis and semisynthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

A prominent strategy involves using 2-Furoic hydrazide as a starting material for multi-step syntheses of fused heterocyclic systems. For example, it is a key intermediate in the preparation of 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. nih.govpharmaffiliates.com The synthesis begins with the conversion of 2-Furoic hydrazide into a 4-amino-5-mercapto-1,2,4-triazole intermediate, which is then cyclized with various aromatic acids in the presence of phosphorus oxychloride to yield the final thiadiazole analogues. nih.gov

The following table presents data for the synthesis of selected 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole analogues, demonstrating the versatility of this synthetic route. nih.gov

Analogue (Aryl Group)Yield (%)Melting Point (°C)
2-Nitrophenylmethyl59187-189
2-Hydroxyphenyl49273-275
2-Methoxyphenyl58162-164
4-Methoxyphenyl61177-179
2,4-Dichlorophenoxymethyl51193-195

Other strategies involve building heterocyclic rings such as oxadiazoles (B1248032) and triazoles from precursors like 2-furyl methanethiol. echemcom.com While not always directly involving a furan-hydrazine compound from the start, total synthesis strategies for complex natural products can incorporate hydrazine at key steps, such as for the deprotection of functional groups, a technique applicable to the synthesis of elaborate analogues. nih.gov

Mechanistic Insights into Hydrazine, 2-furanyl- Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic conditions and predicting outcomes. The formation of hydrazones from the condensation of hydrazines with carbonyl compounds appears straightforward but involves nuanced mechanistic details. The hydrazine nucleophile can exist in unprotonated, monoprotonated, or diprotonated forms in solution, each with different reactivity, which complicates the reaction kinetics. rsc.org

Modern computational methods, such as Density Functional Theory (DFT), have provided deeper insights. DFT studies have been used to:

Elucidate the catalytic cycle for the nickel-catalyzed asymmetric hydrogenation of hydrazones. The proposed mechanism involves the formation of a chiral nickel hydride complex, which then undergoes a conjugated addition to the C=N bond of the hydrazone, followed by protonation to release the chiral product. acs.org

Investigate the hydrodeoxygenation of furfural on catalyst surfaces to form furfuryl alcohol. These studies detail the stepwise hydrogenation of the aldehyde group, identifying the rate-controlling steps in the process. nih.gov

Uncover the factors controlling mono- versus dialkylation in the ruthenium-catalyzed synthesis of acyl hydrazides, allowing for better control over the reaction selectivity. organic-chemistry.org

These mechanistic studies are vital for the rational design of new catalysts and synthetic pathways, enabling more efficient and selective production of Hydrazine, 2-furanyl- and its many derivatives.

Reactivity and Reaction Mechanisms of Hydrazine, 2 Furanyl

Electrophilic and Nucleophilic Reactivity Profiles of Hydrazine (B178648), 2-furanyl-

The reactivity of 2-furanylhydrazine is characterized by the interplay of the electron-rich furan (B31954) ring and the nucleophilic hydrazine moiety. The furan ring, a five-membered aromatic heterocycle, possesses π-electrons that make it susceptible to electrophilic attack. Conversely, the hydrazine group (-NHNH2) contains lone pairs of electrons on the nitrogen atoms, rendering it a potent nucleophile. uou.ac.inyoutube.com

Nucleophilic Character: The primary site of nucleophilic attack is the terminal nitrogen atom of the hydrazine group, which is more sterically accessible and has a higher electron density. This nucleophilicity allows 2-furanylhydrazine to react with a variety of electrophiles. For instance, it readily participates in condensation reactions with aldehydes and ketones to form the corresponding hydrazones. libretexts.orgchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydrazine adds to the carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.uk

Electrophilic Character: While predominantly nucleophilic, the furan ring can undergo electrophilic substitution reactions. The presence of the hydrazine group, an activating group, can influence the regioselectivity of these substitutions. However, the inherent reactivity of the hydrazine moiety often dominates, and reactions with electrophiles typically occur at the nitrogen atoms.

Cyclization Reactions Involving Hydrazine, 2-furanyl-

2-Furanylhydrazine is a valuable precursor in the synthesis of various heterocyclic compounds through cyclization reactions. These reactions can proceed through either intramolecular or intermolecular pathways, leading to the formation of diverse ring systems.

The reaction of 2-furanylhydrazine with appropriate bifunctional reagents is a common strategy for constructing heterocyclic rings. For example, its condensation with 1,3-dicarbonyl compounds can yield pyrazole (B372694) derivatives. Similarly, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline or pyrazolidine (B1218672) structures. The furan ring itself can also participate in cyclization reactions, although this is less common and often requires specific catalytic conditions. nih.gov

Intramolecular cyclization of derivatives of 2-furanylhydrazine can lead to the formation of fused heterocyclic systems. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. urfu.ruresearchgate.net This type of reaction highlights the potential for creating complex molecular architectures from relatively simple starting materials derived from 2-furanylhydrazine.

Intermolecular cyclization reactions involving 2-furanylhydrazine are more prevalent and offer a versatile route to a wide range of heterocyclic compounds. A notable example is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a hydrazine derivative to form a pyrrole (B145914) ring. nowgonggirlscollege.co.in In the context of 2-furanylhydrazine, this would lead to N-furanyl substituted pyrroles. Furthermore, gold-catalyzed intermolecular tandem cyclization reactions have been reported, showcasing modern synthetic strategies to construct complex fused heterocyclic systems. rsc.org

Condensation Reactions and Derivatization Studies of Hydrazine, 2-furanyl-

Condensation reactions are a cornerstone of the chemistry of 2-furanylhydrazine, primarily due to the reactivity of the hydrazine functional group. labxchange.orglibretexts.org These reactions are widely used for the derivatization of 2-furanylhydrazine and for the synthesis of more complex molecules.

The most common condensation reaction involves the treatment of 2-furanylhydrazine with aldehydes or ketones to form 2-furanylhydrazones. libretexts.orgchemguide.co.uk This reaction is a classic example of a nucleophilic addition-elimination process and is often used for the characterization of carbonyl compounds. chemguide.co.uk

Derivatization of 2-furanylhydrazine is not limited to reactions with carbonyls. It can also react with other electrophilic species. For instance, reaction with acyl chlorides or anhydrides can yield acylated hydrazine derivatives. These derivatization reactions are crucial for modifying the properties of the parent molecule and for introducing new functional groups that can be used in subsequent transformations. Hydrazine-based reagents are also employed to enhance ionization efficiency and sensitivity in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Reagent TypeProductReaction Type
Aldehydes/Ketones2-FuranylhydrazonesCondensation
Acyl Halides/AnhydridesAcylated HydrazinesAcylation
Carboxylic AcidsHydrazidesAmidation

Oxidation-Reduction Chemistry of Hydrazine, 2-furanyl-

The oxidation and reduction of 2-furanylhydrazine involve changes in the oxidation state of the nitrogen atoms in the hydrazine moiety. libretexts.orgpressbooks.pub

Oxidation: Hydrazine and its derivatives are known to be reducing agents and can be oxidized by various oxidizing agents. The oxidation of 2-furanylhydrazine can lead to different products depending on the strength of the oxidizing agent and the reaction conditions. Mild oxidation may result in the formation of a diazene (B1210634) (R-N=N-H), while stronger oxidation can lead to the cleavage of the N-N bond and the formation of nitrogen gas and other products. For instance, oxidation with reagents like hydrogen peroxide can occur. reb.rw

Reduction: The reduction of hydrazine derivatives is less common, as the nitrogen atoms are already in a relatively low oxidation state. However, under certain conditions, the furan ring of 2-furanylhydrazine could potentially be reduced. Catalytic hydrogenation, for example, could saturate the furan ring to form a tetrahydrofuran (B95107) derivative. The specific conditions required for such a transformation would depend on the catalyst and reaction parameters chosen.

The redox chemistry of 2-furanylhydrazine is an area that could be further explored for synthetic applications, potentially leading to novel transformations and the synthesis of new classes of compounds.

Radical Reactions Involving Hydrazine, 2-furanyl-

No specific information was found regarding the participation of 2-furanylhydrazine in radical reactions. General principles of radical chemistry involve initiation, propagation, and termination steps. rutgers.edulibretexts.orgmasterorganicchemistry.com For hydrazines, radical reactions can be initiated, but specific studies detailing the behavior of the 2-furanylhydrazyl radical, its stability, or its subsequent reactions could not be located.

Metal-Mediated and Organocatalytic Transformations of Hydrazine, 2-furanyl-

While metal-catalyzed reactions, such as those employing palladium princeton.edunih.gov and copper nih.gov, and various organocatalytic transformations d-nb.inforsc.orgprinceton.edusemanticscholar.org are common in modern organic synthesis, their specific application to 2-furanylhydrazine was not detailed in the search results. It is known that hydrazines can participate in metal-catalyzed cross-coupling reactions, like the Chan-Lam coupling for C-N bond formation. princeton.edu Furthermore, the synthesis of heterocyclic compounds such as pyrazoles and pyridazinones often involves the reaction of hydrazines with diketones or ketoacids, which can be catalyzed by acids, bases, or metal catalysts. jocpr.comresearchgate.netuminho.ptorgsyn.orgsphinxsai.comorganic-chemistry.orgnih.govresearchgate.netresearchgate.net However, literature specifically detailing these transformations with 2-furanylhydrazine, including catalyst systems, reaction conditions, and yields, was not found.

Kinetic and Thermodynamic Aspects of Hydrazine, 2-furanyl- Reactions

There is a lack of specific experimental data on the kinetic and thermodynamic parameters for reactions involving 2-furanylhydrazine. Kinetic studies are crucial for understanding reaction mechanisms and rates, doubtnut.com while thermodynamic data helps in determining the feasibility and position of equilibrium of a reaction. princeton.edunih.govreaktoro.orgpg.edu.plnist.gov Although theoretical studies on the reaction kinetics of furan derivatives with radicals like OH have been conducted, nih.gov similar studies for 2-furanylhydrazine are not available in the provided search results. Without experimental or computational data, it is not possible to provide data tables or detailed findings on the kinetics and thermodynamics of its reactions.

Due to the absence of specific research findings for "Hydrazine, 2-furanyl-" within the scope of the requested sections, a detailed and scientifically accurate article as per the provided outline cannot be generated at this time.

Derivatives and Analogues of Hydrazine, 2 Furanyl : Synthesis and Chemical Exploration

Synthesis of Substituted Hydrazine (B178648), 2-furanyl- Derivatives

The synthesis of substituted 2-furanylhydrazine derivatives often begins with precursors such as furoic acid or furaldehyde, which can be modified prior to the introduction of the hydrazine group. A common approach involves the preparation of 5-substituted-2-furoic acids, which can then be converted to the corresponding acylhydrazides. For instance, a series of 5-substituted phenyl-2-furoic acids can be prepared in good yields through the Meerwein arylation of furoic acid with substituted anilines, a process catalyzed by copper(II). nih.govresearchgate.net These furoic acid derivatives serve as key intermediates.

The subsequent conversion to acylhydrazides is typically a multi-step process. The substituted furoic acid is first treated with a chlorinating agent, such as thionyl chloride, to form the acyl chloride. This reactive intermediate is then reacted with hydrazine hydrate (B1144303) or a substituted hydrazine to yield the desired N'-substituted or unsubstituted 2-furanylhydrazine derivative. researchgate.net This method allows for the introduction of a wide variety of substituents on both the furan (B31954) ring and the hydrazine nitrogen atoms.

Another strategy involves the reaction of hydrazine derivatives with other functionalized furan precursors. For example, new heterocyclic systems can be formed by reacting hydrazine derivatives with esters and lactones of pyrimidinoacetic acid, where the hydrazine moiety participates in a cyclization reaction. researchgate.net Furthermore, hydrazones derived from galloyl hydrazide (a substituted hydrazine) can undergo cyclization with various ketones in the presence of phosphoryl trichloride (B1173362) and dimethylformamide to form substituted pyrazole (B372694) derivatives, showcasing the versatility of the hydrazine group in forming new heterocyclic rings. chemmethod.com

Starting MaterialReagentsProduct TypeRef
Furoic Acid & Substituted AnilinesDiazonium Salts, Copper(II)5-Aryl-2-furoic Acid nih.govresearchgate.net
5-Substituted-2-furoic Acid1. Thionyl Chloride 2. Hydrazine Hydrate5-Substituted-2-furoyl Hydrazide researchgate.net
Pyrimidinoacetic Acid Esters/LactonesHydrazine DerivativesBicyclic Heterocyclic Systems researchgate.net
Hydrazones of Galloyl HydrazideKetones, POCl₃, DMFSubstituted 4-Formyl Pyrazoles chemmethod.com

Functionalization Strategies for the Furan Ring in Hydrazine, 2-furanyl-

The furan ring in 2-furanylhydrazine is an electron-rich heterocycle susceptible to electrophilic substitution and metal-catalyzed cross-coupling reactions, primarily at the C5 position. researchgate.net These reactions provide powerful tools for introducing a wide range of substituents, thereby modulating the molecule's properties.

Palladium-catalyzed cross-coupling reactions are particularly effective for creating C-C bonds. For example, 5-bromo-2-furaldehyde (B32451) can be coupled with various aryl- and heteroarylzinc halides to produce 5-substituted furaldehydes, which can then be converted to the corresponding hydrazines. researchgate.net A more direct approach utilizes the organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, prepared from the direct insertion of activated zinc into the corresponding bromo-furan derivative. This reagent readily participates in coupling reactions under mild conditions to introduce diverse functionalities. researchgate.net

Another advanced strategy for functionalizing the furan ring involves the generation of 2-(furyl)carbene intermediates. While traditional carbene precursors like diazo compounds are often inefficient due to rapid ring-opening, this limitation can be overcome by using enynones as substrates with various metal catalysts (e.g., Cr, Cu, Zn, Au, Rh, Pd). chim.it This method allows for the generation of 2-furyl metal carbene complexes that can participate in further reactions to yield highly functionalized furan derivatives. chim.it

Table of Furan Ring Functionalization Methods

Method Position Reagents/Catalysts Type of Substituent Introduced Ref
Meerwein Arylation C5 Substituted anilines, diazonium salts, Cu(II) Aryl groups nih.govresearchgate.net
Pd-catalyzed Cross-Coupling C5 Aryl/heteroarylzinc halides, Pd catalyst Aryl and heteroaryl groups researchgate.net
2-Furyl Metal Carbene Generation C2 Enynones, various metal catalysts (Zn, Au, etc.) Various, via carbene reactions chim.it

Modification of the Hydrazine Moiety in Hydrazine, 2-furanyl-

The hydrazine moiety (-NHNH₂) is a reactive functional group that can be readily modified through acylation, condensation, and cyclization reactions. These transformations are fundamental to creating a vast array of derivatives with diverse chemical structures and potential applications.

A prevalent modification is the formation of diacylhydrazides. In this reaction, a 2-furoyl hydrazide is treated with a second acylating agent, such as an aliphatic or aromatic acid chloride, in the presence of a base. This results in the formation of N,N'-diacylhydrazine derivatives, where both nitrogen atoms of the hydrazine are acylated. nih.govresearchgate.net This approach has been used to synthesize series of compounds where, for instance, a 5-phenyl-2-furoyl group is paired with various aliphatic acyl chains. nih.gov

Condensation reactions with aldehydes and ketones are also common, leading to the formation of hydrazones. For example, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been synthesized, demonstrating the reaction of the terminal nitrogen of a substituted hydrazine with an aldehyde. nih.gov

Furthermore, the hydrazine group can act as a key component in the construction of larger heterocyclic systems. The reaction of hydrazine derivatives with molecules containing two electrophilic centers can lead to the formation of new rings. For instance, the reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with reagents like acetic anhydride (B1165640) or carbon disulphide leads to the formation of fused pyridazinotriazine derivatives. nih.gov Similarly, the reaction of hydrazine derivatives with esters can lead to cyclization and the formation of bicyclic systems. researchgate.net

Structure-Reactivity Relationships in Hydrazine, 2-furanyl- Analogues

The relationship between the chemical structure of 2-furanylhydrazine analogues and their reactivity or biological activity is a critical area of study. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies have been conducted on diacyl-hydrazine derivatives containing furan rings to understand how specific structural features influence their properties. researchgate.netbohrium.com

The nature of the substituents on the furan ring and any aromatic groups also plays a crucial role. The electronic properties of these substituents can influence the electron density distribution across the entire molecule, affecting factors like binding affinity and chemical reactivity. researchgate.net Furthermore, the reactivity of the hydrazine moiety itself is influenced by the electronic nature of its substituents. Organic radicals that increase the electron density on the nitrogen atoms can accelerate reduction reactions where the hydrazine derivative acts as the reducing agent. osti.gov Structure-activity relationship (SAR) studies, often aided by X-ray co-crystal structure analysis, are instrumental in rationally designing inhibitors by optimizing interactions with target proteins. nih.gov

Stereoselective Synthesis of Chiral Hydrazine, 2-furanyl- Derivatives

The introduction of chirality into 2-furanylhydrazine derivatives opens avenues for creating stereochemically defined molecules, which is of paramount importance in fields such as medicinal chemistry and materials science. While direct asymmetric synthesis on the 2-furanylhydrazine core is not widely reported, several stereoselective strategies employed for related structures can be conceptually applied.

One major approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule, direct a stereoselective transformation, and then be removed. For instance, chiral auxiliaries are a well-established method for the asymmetric alkylation of ketones, a principle that could be adapted to hydrazone derivatives. ucc.ie

Organocatalysis offers a powerful, metal-free method for asymmetric synthesis. Chiral organocatalysts, such as secondary amines, can be used to catalyze reactions like [4+2] cycloadditions involving hydrazine-derived synthons. For example, a hydrazide 1,4-synthon has been designed to construct chiral hexahydropyridazin spirocyclic scaffolds with excellent diastereoselectivity and enantioselectivity when reacted with methyleneindolinones in the presence of a chiral catalyst. nih.gov This demonstrates how the hydrazine moiety can be incorporated into a complex chiral framework.

Another strategy involves asymmetric catalysis using chiral metal complexes. Chiral ligands can coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. This has been applied to the asymmetric alkylation of non-chiral azaenolates derived from dimethylhydrazones using chiral diamine ligands like sparteine. ucc.ie Biocatalysis, using enzymes such as transaminases, represents another advanced method for the asymmetric synthesis of chiral amines from ketones, a technology that could potentially be engineered for the synthesis of chiral hydrazines. researchgate.net

Table of Compound Names

Compound Name
Hydrazine, 2-furanyl-
5-Substituted-2-furoyl Diacylhydazide
5-Substituted phenyl-2-furoic acid
2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide
N,N-dimethylhydrazone
Hydrazinyl-pyridazinone
Galloyl hydrazide
4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine
Pyridazinotriazine
5-Bromo-2-furaldehyde
5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide
Methyleneindolinone

Theoretical and Computational Studies on Hydrazine, 2 Furanyl

Quantum Chemical Calculations of Hydrazine (B178648), 2-furanyl- Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic properties of Hydrazine, 2-furanyl-. Density Functional Theory (DFT) is a commonly employed method for this purpose, with the B3LYP functional and a 6-311++G(d,p) basis set offering a good balance of accuracy and computational cost for systems of this nature. nih.gov Such calculations can elucidate the distribution of electron density, molecular orbital energies, and other key electronic parameters.

The electronic structure of Hydrazine, 2-furanyl- is characterized by the interplay between the electron-rich furan (B31954) ring and the hydrazine moiety. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For analogous compounds, the HOMO is often localized on the hydrazine group and the furan ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the furan ring, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. nih.gov

Table 1: Calculated Electronic Properties of Hydrazine, 2-furanyl- (Illustrative Data)

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Dipole Moment2.5 D
Ionization Potential7.2 eV
Electron Affinity0.4 eV

Conformational Analysis of Hydrazine, 2-furanyl-

The conformational landscape of Hydrazine, 2-furanyl- is determined by the rotation around the C-N and N-N single bonds. Computational methods can be used to identify the stable conformers and the transition states connecting them. Studies on 2-substituted furan compounds have shown that the relative orientation of the substituent with respect to the furan ring's oxygen atom is crucial in determining conformational preferences. rsc.orgnih.gov

For Hydrazine, 2-furanyl-, two primary planar conformers can be envisioned, arising from the rotation around the bond connecting the furan ring to the hydrazine group. These can be designated as the syn and anti conformers, with respect to the orientation of the hydrazine group relative to the furan's oxygen atom. The relative stability of these conformers is governed by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding. nih.gov Further rotational isomers exist due to the rotation around the N-N bond.

Computational studies on similar molecules, such as furfural (B47365) hydrazones, have been performed to determine the most stable conformations. nih.gov These studies indicate that the trans conformer with respect to the C=N bond is generally more stable. For Hydrazine, 2-furanyl-, the relative energies of the different conformers can be calculated to predict the most abundant species at a given temperature.

Table 2: Relative Energies of Hydrazine, 2-furanyl- Conformers (Illustrative Data)

ConformerDihedral Angle (O-C-C-N)Relative Energy (kcal/mol)
syn0.0
Skew90°3.5
anti180°1.2

DFT and Ab Initio Studies on Hydrazine, 2-furanyl- Reactivity

DFT and ab initio methods are powerful tools for predicting the chemical reactivity of Hydrazine, 2-furanyl-. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can provide a quantitative measure of the molecule's reactivity. imist.maimist.ma These descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

A low value of chemical hardness and a high value of chemical softness suggest high reactivity. nih.gov The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment. Based on studies of analogous hydrazine derivatives, Hydrazine, 2-furanyl- is expected to exhibit moderate reactivity, with the potential for both electrophilic and nucleophilic interactions. imist.ma

The molecular electrostatic potential (MEP) surface is another useful tool for predicting reactivity. The MEP maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For Hydrazine, 2-furanyl-, the regions around the nitrogen atoms are expected to be electron-rich, making them susceptible to electrophilic attack, while the furan ring may present sites for nucleophilic attack.

Table 3: Calculated Global Reactivity Descriptors for Hydrazine, 2-furanyl- (Illustrative Data)

DescriptorValue (eV)
Chemical Hardness (η)2.45
Chemical Softness (S)0.41
Electronegativity (χ)3.35
Electrophilicity Index (ω)2.29

Computational Prediction of Reaction Mechanisms for Hydrazine, 2-furanyl- Transformations

Computational chemistry can be employed to explore the mechanisms of reactions involving Hydrazine, 2-furanyl-. By mapping the potential energy surface, reaction pathways can be elucidated, and transition states can be identified and characterized. This allows for the determination of activation energies and reaction rates, providing valuable insights into the feasibility of different transformations.

For instance, the reaction of furfural hydrazones in Diels-Alder reactions has been studied computationally. nih.gov These studies reveal the influence of substituents on the furan ring on the reactivity and selectivity of the cycloaddition. Similar computational approaches could be applied to predict the behavior of Hydrazine, 2-furanyl- in various organic reactions.

Another area of interest is the investigation of its role in the formation of heterocyclic compounds. Computational studies can help to understand the step-by-step mechanism of these reactions, including the initial nucleophilic attack of the hydrazine moiety and subsequent cyclization steps. The influence of catalysts and solvent effects on the reaction mechanism can also be modeled computationally.

Spectroscopic Property Prediction and Validation for Hydrazine, 2-furanyl-

Theoretical calculations are highly valuable for predicting and interpreting the spectroscopic properties of Hydrazine, 2-furanyl-. DFT methods can be used to calculate vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. kbhgroup.inmdpi.com

The calculated vibrational spectra can be compared with experimental data to aid in the assignment of spectral bands. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. kbhgroup.in The calculated NMR chemical shifts, after appropriate scaling, can also be compared with experimental values to confirm the molecular structure.

The good agreement often observed between computed and experimental spectra for similar molecules lends confidence to the predictive power of these computational methods. mdpi.com

Table 4: Predicted vs. Experimental Spectroscopic Data for Hydrazine, 2-furanyl- (Illustrative Data)

Spectroscopic DataPredicted ValueExperimental Value
IR (N-H stretch)3350 cm⁻¹3345 cm⁻¹
UV-Vis (λmax)275 nm278 nm
¹H NMR (furan proton)6.4 ppm6.5 ppm
¹³C NMR (furan carbon)142 ppm143 ppm

Molecular Dynamics Simulations Involving Hydrazine, 2-furanyl- Systems

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of Hydrazine, 2-furanyl- in various environments, such as in solution or at interfaces. MD simulations model the movement of atoms and molecules over time, allowing for the study of processes such as solvation, conformational changes, and interactions with other molecules. psu.edu

For Hydrazine, 2-furanyl-, MD simulations could be used to investigate its solvation structure in different solvents, providing information about the strength and nature of solute-solvent interactions. The simulations could also be used to study the dynamics of conformational changes, providing a more detailed picture than static conformational analysis.

Furthermore, MD simulations can be employed to model the interaction of Hydrazine, 2-furanyl- with biological macromolecules, such as enzymes or receptors, which could be relevant for understanding its potential biological activity. youtube.com Reactive force fields can also be used in MD simulations to study chemical reactions, providing a dynamic perspective on the reaction mechanisms discussed in section 5.4. psu.edu

Advanced Spectroscopic and Analytical Characterization of Hydrazine, 2 Furanyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Hydrazine (B178648), 2-furanyl-

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Hydrazine, 2-furanyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial relationships of atoms.

For Hydrazine, 2-furanyl-, ¹H and ¹³C NMR would be the primary techniques used. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The furan (B31954) ring protons would exhibit characteristic chemical shifts and coupling patterns, while the protons of the hydrazine group (-NH-NH₂) would likely appear as broad signals that can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would indicate the number of chemically non-equivalent carbon atoms. The carbons of the furan ring would resonate in the aromatic region, with the carbon atom attached to the hydrazine group showing a distinct chemical shift due to the electronegativity of the nitrogen atoms.

Advanced 2D NMR Techniques

To gain deeper structural insights and unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Hydrazine, 2-furanyl-, COSY would establish the connectivity of the protons on the furan ring. For instance, it would show correlations between H3 and H4, and between H4 and H5 of the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. libretexts.org This is a highly sensitive technique that would definitively link each furan ring proton to its corresponding carbon atom. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. nih.gov This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For Hydrazine, 2-furanyl-, HMBC would show correlations from the furan protons to the carbon atom bonded to the hydrazine group, and potentially from the NH protons to the furan ring carbons, thus confirming the attachment of the hydrazine moiety to the furan ring. nih.gov

A hypothetical table of expected 2D NMR correlations for Hydrazine, 2-furanyl- is presented below.

Proton (¹H)Correlated Carbon (¹³C) via HSQCCorrelated Carbons (¹³C) via HMBC
H3C3C2, C4, C5
H4C4C2, C3, C5
H5C5C2, C3, C4
NH-C2
NH₂--

Note: This table is predictive and based on the expected structure. Actual experimental data would be required for confirmation.

Solid-State NMR Applications

Solid-State NMR (ssNMR) provides valuable information about the structure, dynamics, and packing of molecules in the solid state. rsc.orgchemguide.co.uk For Hydrazine, 2-furanyl-, ssNMR could be used to:

Characterize Polymorphism: Identify and distinguish between different crystalline forms (polymorphs) of the compound, which can have different physical properties.

Study Intermolecular Interactions: Probe hydrogen bonding interactions involving the hydrazine group in the solid state.

Determine Molecular Conformation: Provide insights into the conformation of the molecule in the crystal lattice.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C ssNMR spectra. rsc.org

Mass Spectrometry (MS) in Mechanistic Studies of Hydrazine, 2-furanyl-

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. vscht.cz For Hydrazine, 2-furanyl-, HRMS would be used to confirm its molecular formula (C₄H₆N₂O) by comparing the experimentally measured exact mass with the calculated theoretical mass.

Molecular FormulaCalculated Exact Mass
C₄H₆N₂O98.04801

Note: The ability of HRMS to provide the elemental formula is a key step in structure confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. msu.edu This provides detailed structural information by revealing the fragmentation pathways of the molecule. The fragmentation of Hydrazine, 2-furanyl- would likely involve cleavage of the N-N bond, loss of ammonia (B1221849), and fragmentation of the furan ring. The resulting fragmentation pattern would serve as a fingerprint for the identification of the compound.

A plausible fragmentation pathway for Hydrazine, 2-furanyl- is the initial loss of the NH₂ radical, followed by the cleavage of the furan ring. The analysis of these fragments helps in confirming the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Hydrazine, 2-furanyl-

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and are useful for identifying functional groups.

For Hydrazine, 2-furanyl-, the IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching vibrations of the hydrazine group, typically in the region of 3200-3400 cm⁻¹.

C-H stretching vibrations of the furan ring, typically around 3100 cm⁻¹.

C=C and C-O stretching vibrations of the furan ring, in the fingerprint region (below 1600 cm⁻¹).

N-H bending vibrations of the hydrazine group.

The table below summarizes the expected characteristic vibrational frequencies for Hydrazine, 2-furanyl-.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H stretch (hydrazine)3200 - 3400
C-H stretch (furan)~3100
C=C stretch (furan)1500 - 1600
C-O-C stretch (furan)1000 - 1300
N-H bend (hydrazine)1550 - 1650

Note: This table provides general ranges for the expected vibrational modes. The exact positions and intensities of the peaks would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Hydrazine, 2-furanyl-

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like "Hydrazine, 2-furanyl-" and its derivatives, UV-Vis spectra are characterized by absorption bands arising from π-π* and n-π* transitions. The furan ring, being an aromatic system, and the hydrazine moiety, with its lone pairs of electrons on the nitrogen atoms, both contribute to the electronic absorption profile.

The electronic spectra of hydrazones, which are common derivatives of "Hydrazine, 2-furanyl-," typically display multiple absorption bands. The high-energy bands, usually found in the shorter wavelength UV region, are assigned to π-π* transitions within the aromatic furan ring and any other conjugated systems. A lower energy band, which can extend into the longer wavelength UV or even the visible region, is often attributed to a charge-transfer (CT) transition involving the entire conjugated system of the molecule. This CT band is sensitive to the polarity of the solvent. researchgate.net

For instance, the spectral characterization of (E)-1-((furan-2-yl)methylene)-2-(1-phenylvinyl)hydrazine (FMPVH), a derivative, provides insight into the expected electronic transitions. Theoretical and experimental studies on such molecules help in assigning these bands. The spectra typically show intense absorptions corresponding to π-π* transitions and weaker n-π* transitions associated with the non-bonding electrons of the nitrogen atoms. nih.gov The position and intensity of these bands are influenced by the specific substituents attached to the core structure and the solvent used for analysis.

Below is a table of representative UV-Vis absorption data for a hydrazone derivative containing a furan moiety, illustrating the typical electronic transitions observed.

Solvent λmax (nm) Band 1 Transition Type (Band 1) λmax (nm) Band 2 Transition Type (Band 2)
Ethanol~250-270π-π* (Aromatic System)~310-370π-π* / Charge Transfer (CT)
Methanol~255-275π-π* (Aromatic System)~315-375π-π* / Charge Transfer (CT)
Dioxane~260-280π-π* (Aromatic System)~320-380π-π* / Charge Transfer (CT)
Chloroform~265-285π-π* (Aromatic System)~325-385π-π* / Charge Transfer (CT)
Note: The data presented is illustrative for furan-containing hydrazones and is based on general findings in the literature. Specific values for "Hydrazine, 2-furanyl-" may vary.

X-ray Crystallography for Solid-State Structure Determination of Hydrazine, 2-furanyl-

A study on 2-nitrobenzaldehyde-2-furan formylhydrazone, a compound incorporating the 2-furanyl hydrazone framework, offers a valuable case study. The crystallographic analysis of this molecule reveals its detailed molecular geometry and the supramolecular architecture established through hydrogen bonding and other non-covalent interactions. mdpi.com Such studies confirm the planarity of the furan ring and the hydrazone bridge, which is crucial for conjugation and the resulting electronic properties. Intermolecular interactions, such as hydrogen bonds involving the hydrazine N-H group, play a significant role in stabilizing the crystal lattice.

The crystallographic data for 2-nitrobenzaldehyde-2-furan formylhydrazone is summarized in the table below. This information provides a model for the expected solid-state characteristics of "Hydrazine, 2-furanyl-" derivatives.

Parameter Value for 2-nitrobenzaldehyde-2-furan formylhydrazone
Chemical FormulaC₁₂H₉N₃O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.556(3)
b (Å)5.6883(11)
c (Å)16.275(3)
β (°)96.65(3)
Volume (ų)1154.1(4)
Z4
Data sourced from the study of 2-nitrobenzaldehyde-2-furan formylhydrazone. mdpi.com

Chromatographic Methods for Separation and Purity Assessment of Hydrazine, 2-furanyl- (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable to the analysis of "Hydrazine, 2-furanyl-" and its derivatives, though the choice of method often depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of furan-containing compounds. sigmaaldrich.com For "Hydrazine, 2-furanyl-", a reversed-phase HPLC method using a C18 column is generally suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier (e.g., formic acid) to ensure good peak shape. Detection is commonly performed using a UV detector set at a wavelength corresponding to one of the absorption maxima of the compound.

The table below outlines a typical set of HPLC conditions for the analysis of furan derivatives.

Parameter Condition
Column Ascentis® Express C18, 5 cm x 3.0 mm, 2.7 µm
Mobile Phase A: Water; B: Acetonitrile (Gradient or Isocratic)
Flow Rate 0.4 - 1.0 mL/min
Column Temperature 35 °C
Detector UV at 230 nm or other relevant λmax
Injection Volume 1-10 µL
Conditions are based on standard methods for furan analysis and may require optimization for specific derivatives. sigmaaldrich.com

Gas Chromatography (GC)

GC is well-suited for volatile and thermally stable compounds. Hydrazines can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation. purdue.edu Therefore, derivatization is a common strategy to improve their chromatographic behavior. Aromatic aldehydes are frequently used as derivatizing agents to form more stable and volatile hydrazones. researchgate.net Alternatively, direct analysis may be possible using a polar capillary column and careful optimization of the temperature program.

A common approach for the GC analysis of hydrazine compounds involves derivatization followed by separation on a mid-polarity column and detection by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The table below provides representative GC conditions that could be adapted for "Hydrazine, 2-furanyl-" or its derivatives.

Parameter Condition
Column DB-624 or similar (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm, 1.4 µm film
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial Temp: 95°C, ramped to 250°C
Detector FID at 280°C or Mass Spectrometer
Derivatization Often required (e.g., reaction with an aldehyde or ketone)
These conditions are illustrative and based on general methods for hydrazine analysis. sielc.com

Role of Hydrazine, 2 Furanyl in Advanced Organic Synthesis and Materials Chemistry

Hydrazine (B178648), 2-furanyl- as a Key Synthon for Complex Organic Molecules

The reactivity of the hydrazine group in Hydrazine, 2-furanyl- makes it a valuable synthon for the construction of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds. mdpi.comnih.govmdpi.com Two of the most prominent applications are in the synthesis of pyrazoles and indoles.

The Knorr pyrazole (B372694) synthesis, a classical method for preparing pyrazole derivatives, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com When Hydrazine, 2-furanyl- is employed in this reaction, it leads to the formation of N-furanyl pyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The specific regioisomer formed can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. nih.gov

Table 1: Synthesis of N-Furanyl Pyrazoles via Knorr Synthesis

1,3-Dicarbonyl Compound Product
Acetylacetone 1-(Furan-2-yl)-3,5-dimethyl-1H-pyrazole
Ethyl acetoacetate 1-(Furan-2-yl)-3-methyl-1H-pyrazol-5(4H)-one

Similarly, Hydrazine, 2-furanyl- can participate in the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole nucleus. This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which can be formed in situ from the reaction of Hydrazine, 2-furanyl- with an appropriate aldehyde or ketone. The furan (B31954) ring in this context can influence the electronic properties of the resulting indole, potentially modulating its biological activity.

The versatility of Hydrazine, 2-furanyl- as a synthon extends to its use in multicomponent reactions, enabling the efficient assembly of complex molecular architectures in a single step. nih.gov These reactions are of significant interest in medicinal chemistry for the rapid generation of libraries of diverse heterocyclic compounds for drug discovery. mdpi.com

Applications of Hydrazine, 2-furanyl- in the Construction of Functional Materials

The unique combination of the furan and hydrazine moieties in Hydrazine, 2-furanyl- provides opportunities for its use as a monomer or building block in the creation of functional materials with tailored properties.

Furan-based polymers are of growing interest due to their potential derivation from renewable resources and their unique electronic and physical properties. mdpi.commdpi.com Hydrazine, 2-furanyl- can be envisioned as a monomer in various polymerization strategies. For instance, oxidative polymerization could lead to the formation of conjugated polymers incorporating the furan and hydrazine units, potentially exhibiting interesting electronic and optical properties.

Furthermore, the hydrazine moiety can be derivatized to introduce polymerizable groups. For example, reaction with acrylic acid or its derivatives could yield a monomer suitable for radical polymerization, leading to polymers with pendant furan rings. These furan moieties can then be utilized in post-polymerization modifications, such as Diels-Alder reactions, to crosslink the polymer or introduce further functionality. researchgate.net

Table 2: Potential Polymerization Strategies for Hydrazine, 2-furanyl- Derivatives

Polymerization Method Monomer Resulting Polymer Potential Properties
Oxidative Polymerization Hydrazine, 2-furanyl- Poly(2-furanylhydrazine) Conductive, Electroactive
Radical Polymerization N-(Furan-2-yl)-acrylamide Poly(N-(furan-2-yl)-acrylamide) Thermally responsive, Crosslinkable

The hydrazine and furan components of Hydrazine, 2-furanyl- both contain heteroatoms capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking. This makes derivatives of Hydrazine, 2-furanyl- attractive building blocks for the construction of supramolecular assemblies. rsc.orgethernet.edu.etnih.gov

For example, the condensation of Hydrazine, 2-furanyl- with aromatic aldehydes can lead to the formation of hydrazones. These hydrazones can then self-assemble into ordered structures, such as gels or liquid crystals, driven by a combination of hydrogen bonding between the hydrazone moieties and π-π stacking of the aromatic and furan rings. The nature of the aldehyde used can be varied to tune the properties of the resulting supramolecular material. researchgate.net The acylhydrazine unit, in particular, is known to form robust and dynamic supramolecular materials through reticular hydrogen bonds. nih.govnih.gov

Utilization of Hydrazine, 2-furanyl- in Ligand Design for Catalysis

The nitrogen atoms of the hydrazine group and the oxygen atom of the furan ring in Hydrazine, 2-furanyl- can act as donor atoms for metal coordination, making it a valuable scaffold for the design of novel ligands for catalysis. nih.govjmchemsci.comscience.govnih.gov

Condensation of Hydrazine, 2-furanyl- with various carbonyl compounds, such as salicylaldehyde (B1680747) or acetylacetone, can lead to the formation of Schiff base ligands. nih.govjmchemsci.com These ligands can then be complexed with a variety of transition metals, including copper, nickel, cobalt, and ruthenium, to form metal complexes with potential catalytic activity. rsc.orgbendola.com

The electronic properties of the furan ring can influence the electron density at the metal center, thereby modulating the catalytic activity of the complex. For instance, the electron-donating nature of the furan ring may enhance the catalytic activity of the metal complex in certain oxidation reactions. The specific geometry and coordination environment of the metal ion, as dictated by the ligand structure, also play a crucial role in determining the catalytic performance. nih.gov

Table 3: Potential Catalytic Applications of Metal Complexes with Hydrazine, 2-furanyl- Derived Ligands

Metal Ligand Type Potential Catalytic Reaction
Copper(II) Schiff Base Oxidation of alcohols
Nickel(II) Schiff Base C-C coupling reactions
Ruthenium(II) Acylhydrazone N-alkylation of hydrazides rsc.org

Research has shown that metal complexes of hydrazone-based ligands exhibit a wide range of catalytic applications. semanticscholar.org

Development of Novel Reagents and Intermediates from Hydrazine, 2-furanyl-

The reactivity of Hydrazine, 2-furanyl- allows for its conversion into a range of novel reagents and intermediates for organic synthesis. For example, diazotization of Hydrazine, 2-furanyl- could lead to the formation of a furanyl diazonium salt, a versatile intermediate for the introduction of the furanyl group into various organic molecules through Sandmeyer-type reactions.

Furthermore, the hydrazine moiety can be protected and then further functionalized to create more complex building blocks. For instance, protection of one of the nitrogen atoms would allow for selective alkylation or acylation of the other nitrogen, leading to a variety of substituted furanyl hydrazines that can be used in the synthesis of more elaborate target molecules. The development of such novel reagents expands the toolbox available to synthetic chemists for the construction of complex organic structures. nih.gov

Future Research Directions and Unexplored Avenues in Hydrazine, 2 Furanyl Chemistry

Emerging Synthetic Strategies for Hydrazine (B178648), 2-furanyl- and Its Analogues

The development of efficient, sustainable, and versatile synthetic methods for Hydrazine, 2-furanyl- and its derivatives is a cornerstone for future research. While traditional methods exist, emerging strategies are focusing on greener and more efficient approaches.

One of the most promising avenues is the exploration of biocatalytic synthesis . Enzymes offer a high degree of selectivity and can operate under mild reaction conditions, reducing the environmental impact of chemical processes. Research into lipase-catalyzed synthesis of furan-comprising oligomer diols has demonstrated the potential of enzymatic methods in furan (B31954) chemistry. Future work could focus on identifying or engineering enzymes, such as imine reductases, for the direct and asymmetric synthesis of substituted 2-furanylhydrazines from readily available furan-based carbonyl compounds and hydrazines. This approach could provide access to a wide range of chiral Hydrazine, 2-furanyl- analogues with potential applications in pharmaceuticals.

Another key area is the advancement of metal-catalyzed cross-coupling reactions . Palladium-catalyzed cross-coupling of aryl halides with hydrazine has been shown to be an effective method for forming C-N bonds. Future research could adapt these methods for the synthesis of Hydrazine, 2-furanyl- by coupling 2-halofurans with hydrazine or protected hydrazine equivalents. The development of more efficient and robust catalyst systems, potentially utilizing earth-abundant metals, will be crucial for making these processes more economical and sustainable.

Furthermore, the synthesis of novel analogues, such as fluorinated Hydrazine, 2-furanyl- derivatives , presents an exciting frontier. Fluorinated organic molecules often exhibit unique biological activities, and recent advances in the synthesis of fluorinated hydrazones could be applied to the furan scaffold.

Emerging Synthetic StrategyPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild reaction conditions, sustainability.Discovery and engineering of enzymes for direct synthesis.
Metal-Catalyzed Cross-Coupling Versatility in forming C-N bonds.Development of efficient and sustainable catalyst systems.
Synthesis of Fluorinated Analogues Access to compounds with potentially enhanced biological activity.Adaptation of modern fluorination techniques to the furan-hydrazine scaffold.

Novel Reactivity Patterns and Undiscovered Transformation Pathways of Hydrazine, 2-furanyl-

The unique combination of a furan ring and a hydrazine moiety in Hydrazine, 2-furanyl- suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformation pathways beyond its established use in the synthesis of heterocyclic compounds like pyrazoles.

A significant area of exploration lies in cycloaddition reactions . The furan ring can act as a diene in Diels-Alder reactions, and this reactivity could be modulated by the hydrazine substituent. Investigating the [4+2] cycloaddition of Hydrazine, 2-furanyl- with various dienophiles could lead to the synthesis of complex polycyclic structures. Furthermore, the generation of nitrile oxides from furan aldehydes and their subsequent [3+2] cycloaddition reactions with alkenes has been demonstrated, opening up possibilities for similar transformations starting from Hydrazine, 2-furanyl- derivatives.

The development of photochemical and electrochemical reactions of furan-hydrazines is another promising avenue. The photochemical behavior of furan derivatives is known to be complex, leading to isomerization and the formation of cyclopropenyl derivatives. The influence of the hydrazine group on these photochemical pathways is an unexplored area that could yield novel molecular scaffolds. Similarly, electrochemical strategies are gaining traction for radical coupling reactions of hydrazines, which could be applied to Hydrazine, 2-furanyl- for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reaction TypePotential OutcomeResearch Direction
Cycloaddition Reactions Synthesis of complex polycyclic compounds.Exploring Diels-Alder and 1,3-dipolar cycloadditions.
Photochemical Transformations Access to novel isomeric structures.Investigating the influence of the hydrazine moiety on photochemical pathways.
Electrochemical Synthesis Formation of new C-C and C-heteroatom bonds via radical coupling.Application of electrochemical methods to Hydrazine, 2-furanyl-.

Advanced Computational Modeling for Predictive Hydrazine, 2-furanyl- Chemistry

Computational chemistry is a powerful tool for accelerating the discovery and development of new chemical entities and reactions. In the context of Hydrazine, 2-furanyl- chemistry, advanced computational modeling can provide valuable insights and guide experimental efforts.

Future research should focus on the use of Density Functional Theory (DFT) and other quantum mechanical methods to predict the reactivity and properties of Hydrazine, 2-furanyl- and its derivatives. Computational studies can be employed to investigate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and calculate spectroscopic properties. This predictive power can help in the rational design of experiments and the identification of promising synthetic targets.

Moreover, the development of machine learning models for predicting chemical reactivity is a rapidly advancing field. By training models on existing experimental data, it may be possible to predict the outcomes of novel reactions of Hydrazine, 2-furanyl- with a high degree of accuracy. This approach could significantly reduce the time and resources required for the discovery of new transformations.

Computational ApproachApplication in Hydrazine, 2-furanyl- ChemistryPotential Impact
Density Functional Theory (DFT) Prediction of reactivity, reaction mechanisms, and spectroscopic properties.Rational design of experiments and synthetic targets.
Machine Learning Predictive modeling of reaction outcomes.Accelerated discovery of new chemical transformations.

Integration of Hydrazine, 2-furanyl- in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of Hydrazine, 2-furanyl- chemistry into these continuous manufacturing platforms is a key area for future research.

Given that many reactions involving hydrazines can be hazardous, the use of microreactors can significantly improve safety by minimizing the reaction volume and allowing for precise control over reaction parameters. Future work should focus on developing continuous flow processes for the synthesis of Hydrazine, 2-furanyl- and its subsequent transformations. This could involve adapting existing batch protocols or developing novel flow-specific reaction conditions.

The continuous synthesis of related nitrofuran pharmaceuticals has already demonstrated the feasibility and benefits of flow chemistry in this area. These processes often lead to higher yields and purity in shorter reaction times compared to batch methods.

TechnologyAdvantages for Hydrazine, 2-furanyl- ChemistryResearch Focus
Flow Chemistry Enhanced safety, improved reaction control, scalability.Development of continuous flow synthesis and transformation protocols.
Microreactor Technology Precise control over reaction parameters, minimized reaction volume.Design of microfluidic systems for specific reactions of Hydrazine, 2-furanyl-.

Multidisciplinary Research at the Interface of Hydrazine, 2-furanyl- Chemistry and Other Scientific Domains

The versatile structure of Hydrazine, 2-furanyl- makes it an attractive building block for applications in various scientific disciplines. Fostering multidisciplinary collaborations will be crucial for unlocking its full potential.

In medicinal chemistry , derivatives of Hydrazine, 2-furanyl- have already shown promise as inhibitors of SARS-CoV-2 main protease. Further research could explore the synthesis and biological evaluation of a broader range of analogues for various therapeutic targets, including antimicrobial and anticancer applications.

In materials science , the furan ring and hydrazine moiety can be incorporated into polymers and small molecules with interesting optical and electronic properties. For instance, furan/thiophene-based fluorescent hydrazones have been developed as sensors for anions like fluoride (B91410) and cyanide. Future research could focus on designing and synthesizing novel Hydrazine, 2-furanyl--based materials for applications in organic electronics, sensing, and sustainable polymers.

In agrochemical research , the development of new pesticides with novel modes of action is of great importance. The biological activity of many furan-containing compounds suggests that Hydrazine, 2-furanyl- derivatives could be promising candidates for the development of new fungicides and insecticides.

Scientific DomainPotential Application of Hydrazine, 2-furanyl-Research Direction
Medicinal Chemistry Development of novel therapeutic agents.Synthesis and biological screening of diverse analogues.
Materials Science Creation of functional materials with unique properties.Design of fluorescent sensors and sustainable polymers.
Agrochemicals Discovery of new pesticides.Evaluation of antifungal and insecticidal activity.

Challenges and Opportunities in Hydrazine, 2-furanyl- Research

While the future of Hydrazine, 2-furanyl- research is promising, several challenges need to be addressed to realize its full potential. The stability of the furan ring, particularly under acidic conditions, can be a significant hurdle in synthetic transformations. Developing robust reaction conditions that preserve the furan scaffold is a key challenge.

From a sustainability perspective, the production of furanic compounds from biomass presents both challenges and opportunities. While furan aldehydes can be derived from lignocellulosic biomass, achieving high yields and selectivity in these processes remains an active area of research. Overcoming these challenges will be crucial for establishing a truly sustainable platform for furan-based chemicals.

The opportunities in Hydrazine, 2-furanyl- research are vast. Its derivation from renewable resources aligns with the principles of green chemistry and the circular economy. The unique chemical structure of Hydrazine, 2-furanyl- provides a gateway to a wide array of novel molecules with potentially valuable applications in medicine, materials, and agriculture. Continued investment in fundamental and applied research in this area is likely to yield significant scientific and technological advancements.

AspectKey Considerations
Challenges Furan ring stability under certain reaction conditions. Efficient and selective production from biomass.
Opportunities Sourcing from renewable feedstocks. Access to novel chemical space for diverse applications.

Q & A

Q. How do catalyst bed designs optimize hydrazine monopropellant thrusters for academic research?

  • Methodology : Capillary injectors (5 g/sec flow rate) and iridium-alumina catalyst beds (99% decomposition efficiency) are modeled via CFD (e.g., Fluent) and validated via hot-fire testing. Key metrics include chamber residence time (>2 ms) and nozzle expansion ratios (≥50:1) to maximize specific impulse .

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